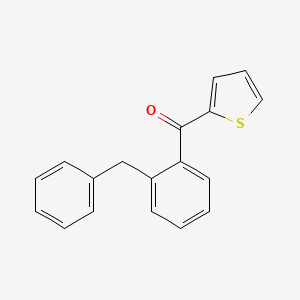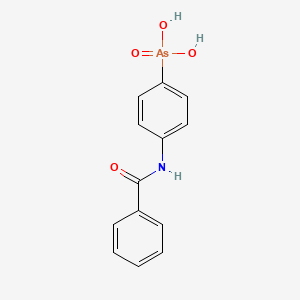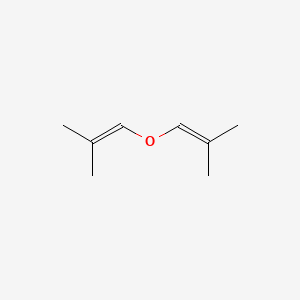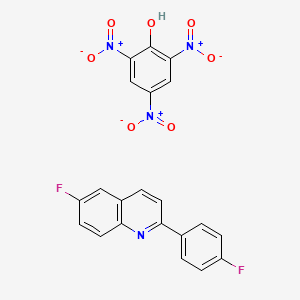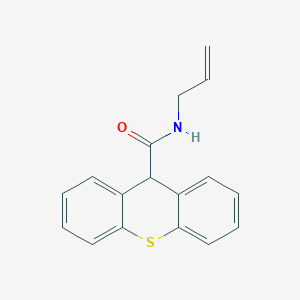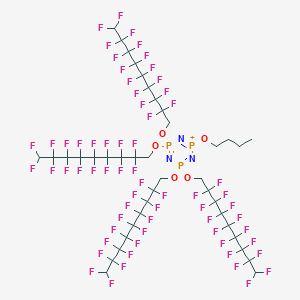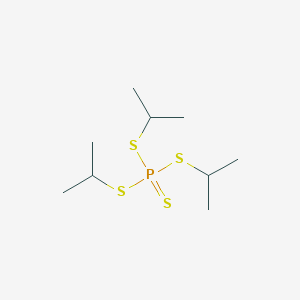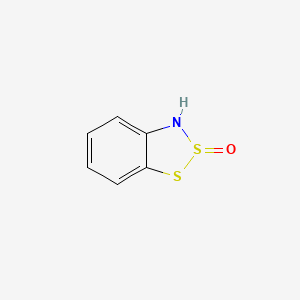
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a dihydropyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole typically involves the reaction of a dodecylthiol with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by optimizing parameters such as reaction time, temperature, and solvent volume. Additionally, purification techniques such as distillation or chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its amphiphilic nature makes it suitable for applications requiring surface-active properties.
Mécanisme D'action
The mechanism of action of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or membrane interactions.
Comparaison Avec Des Composés Similaires
- 4,7-Bis(dodecylsulfanyl)-[2,3,1]benzothiadiazole
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridazine
Comparison: Compared to these similar compounds, 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole exhibits unique properties due to the presence of the dihydropyrrole ring. This structural difference can influence its reactivity, stability, and interactions with other molecules. The compound’s specific arrangement of functional groups also contributes to its distinct chemical and biological behavior.
Propriétés
Numéro CAS |
5397-00-2 |
|---|---|
Formule moléculaire |
C16H31NS |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
5-dodecylsulfanyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C16H31NS/c1-2-3-4-5-6-7-8-9-10-11-15-18-16-13-12-14-17-16/h13,17H,2-12,14-15H2,1H3 |
Clé InChI |
ZGGBONCXSDTPTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



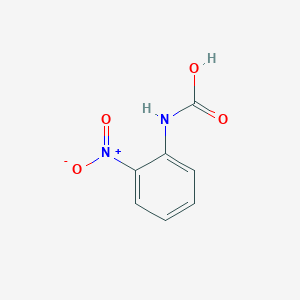
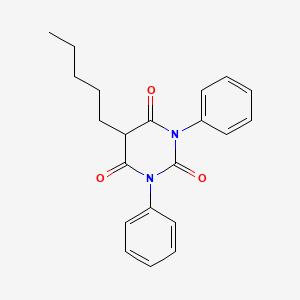
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
